

An In-depth Technical Guide to the Physicochemical Properties of S1RA Hydrochloride

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Compound of Interest

Compound Name: 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine

Cat. No.: B613838

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of S1RA hydrochloride, a potent and selective Sigma-1 receptor (S1R) antagonist. The information presented herein is intended to support research, drug development, and formulation activities by providing key data on the molecule's chemical and physical characteristics, as well as its mechanism of action.

Chemical and Physical Properties

S1RA hydrochloride, also known as E-52862, is a synthetic compound belonging to the arylpyrazole class. Its fundamental physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine hydrochloride
CAS Number	1265917-14-3
Molecular Formula	C ₂₀ H ₂₄ ClN ₃ O ₂
Molecular Weight	373.88 g/mol [1] [2]
Appearance	Solid [3]

Property	Value	Experimental Method
Melting Point	Data not available	Differential Scanning Calorimetry (DSC) is a common method for determining the melting point of active pharmaceutical ingredients (APIs). A typical DSC experiment involves heating a small sample of the compound at a constant rate and measuring the heat flow required to maintain the sample and a reference at the same temperature. The melting point is identified as the peak of the endothermic event on the resulting thermogram.
pKa	Data not available	Potentiometric titration is a standard method for pKa determination. This involves dissolving the compound in a suitable solvent and titrating it with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
LogP	Data not available	The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination. In this method, the compound is dissolved in a

mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Solubility Profile

The solubility of S1RA hydrochloride has been reported in various solvents.

Solvent	Solubility
Dimethylformamide (DMF)	10 mg/mL
Dimethyl sulfoxide (DMSO)	1 mg/mL
DMF:PBS (pH 7.2) (1:5)	0.16 mg/mL

Experimental Protocol for Solubility Determination (General Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

- **Preparation:** An excess amount of S1RA hydrochloride is added to a known volume of the desired solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically confirmed by measuring the concentration of the solute in the supernatant at different time points until a constant value is obtained.
- **Separation:** The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- **Quantification:** The concentration of S1RA hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Mechanism of Action and Signaling Pathway

S1RA is a selective antagonist of the Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). The S1R plays a crucial role in regulating cellular stress responses and calcium signaling.

Under normal physiological conditions, the S1R is associated with the binding immunoglobulin protein (BiP), also known as GRP78. Upon stimulation by agonists or cellular stress, the S1R dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R). This interaction modulates the transfer of calcium (Ca^{2+}) from the ER to the mitochondria, a critical process for maintaining cellular energy homeostasis and function.[4][5]

As an antagonist, S1RA is believed to exert its effects by binding to the S1R and preventing the conformational changes necessary for its dissociation from BiP and subsequent interactions with downstream effectors like the IP3R.[5] This action can inhibit the modulation of calcium signaling and other S1R-mediated cellular processes.

Experimental Protocol for Sigma-1 Receptor Binding Assay (Radioligand Competition Assay):

The binding affinity of S1RA to the S1R is typically determined using a radioligand competition binding assay.

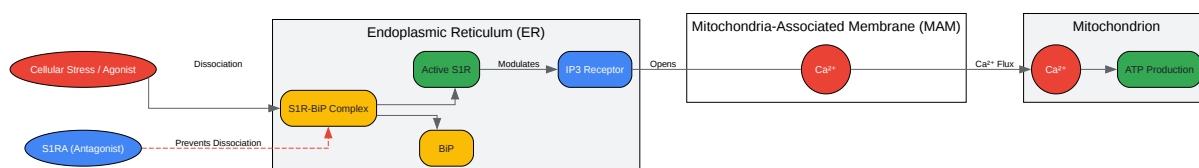
- **Membrane Preparation:** Membranes expressing the Sigma-1 receptor are prepared from a suitable source, such as guinea pig brain tissue or cells engineered to overexpress the receptor.
- **Incubation:** The membranes are incubated with a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (S1RA hydrochloride).
- **Separation:** The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of S1RA hydrochloride that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The inhibition constant (K_i) is then calculated from the IC_{50} value using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity for the receptor.

S1RA has demonstrated high affinity for the human Sigma-1 receptor with a K_i value of 17 nM. [2][6] It exhibits significant selectivity over the Sigma-2 receptor.[6]

Visualizations

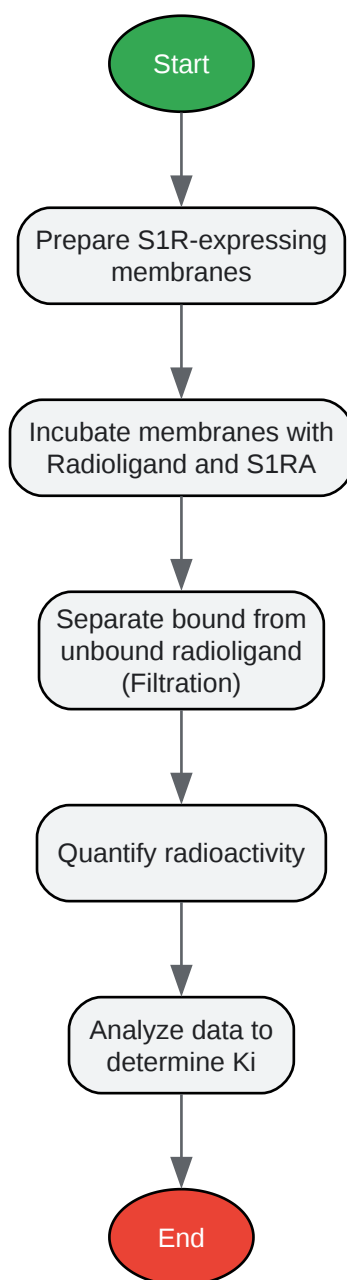
Sigma-1 Receptor Signaling Pathway



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Caption: Sigma-1 Receptor signaling at the ER-mitochondrial interface and the antagonistic action of S1RA.

Experimental Workflow for Radioligand Binding Assay



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Caption: General workflow for a radioligand competition binding assay to determine the K_i of S1RA.

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